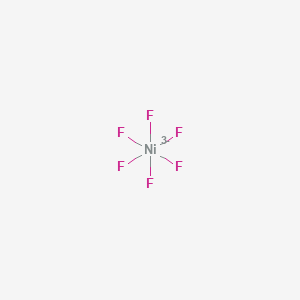

Hexafluoronickelate(3-)

Description

Contextualization within Transition Metal Fluoride (B91410) Chemistry

Transition metal fluoride chemistry is a dynamic field of study, distinguished by the unique properties imparted by the highly electronegative fluorine atom. The strong metal-fluorine (M-F) bond and the ability of fluorine to stabilize high formal oxidation states in metals are central themes. nih.gov This chemistry underpins a range of applications, from catalysis to materials science. hlrn.deucsd.edu Unlike other halides, fluoride ligands can form highly ionic bonds, which significantly influences the electronic structure, reactivity, and magnetic properties of the resulting complexes. Research in this area often focuses on the synthesis of novel fluoride compounds and the investigation of their distinct structural motifs and reactivity patterns, which differ substantially from their chloride, bromide, or iodide counterparts. aps.org The development of transition-metal-catalyzed fluorination reactions, for instance, has become a critical area in organic synthesis, allowing for the introduction of fluorine into complex molecules under milder conditions than traditional methods. hlrn.de

Significance of High Oxidation State Nickel Complexes in Contemporary Inorganic Research

Nickel complexes, particularly those in high oxidation states such as Ni(III) and Ni(IV), are at the forefront of contemporary inorganic research. nih.gov While the +2 oxidation state is the most common and stable for nickel, the higher oxidation states are implicated as crucial intermediates in a wide array of catalytic processes, including cross-coupling reactions and C-H bond functionalization. nih.gov The exploration of these high-valent species is driven by the quest to develop more efficient and selective catalysts using earth-abundant metals like nickel as alternatives to precious metals. nih.gov The synthesis and characterization of stable high-valent nickel complexes, however, remain challenging due to their inherent reactivity. nih.gov The study of these complexes provides fundamental insights into reaction mechanisms and the electronic factors that govern their stability and reactivity.

Overview of Research Paradigms Applied to Complex Fluoride Anions

The investigation of complex fluoride anions, such as hexafluoronickelate(3-), employs a combination of advanced experimental and theoretical methodologies. A cornerstone of this research is electrochemical fluorination (ECF), particularly the Simons process, which uses a nickel anode in anhydrous hydrogen fluoride to produce fluorinated organic compounds. hlrn.de The mechanism is believed to involve the formation of high-valent nickel fluoride species on the anode surface, which then act as the fluorinating agents. hlrn.dersc.org To understand these transient and highly reactive species, researchers rely on in situ spectroscopic techniques like X-ray Absorption Near Edge Structure (XANES) spectroscopy. rsc.org Concurrently, computational methods, especially Density Functional Theory (DFT), are indispensable for modeling the electronic structure, predicting geometries, and elucidating reaction mechanisms that are difficult to probe experimentally. hlrn.denih.govresearchgate.net These theoretical studies help to interpret experimental data and provide a deeper understanding of the bonding and reactivity of complex fluoride anions. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

F6Ni-3 |

|---|---|

Molecular Weight |

172.684 g/mol |

IUPAC Name |

hexafluoronickel(3-) |

InChI |

InChI=1S/6FH.Ni/h6*1H;/q;;;;;;+3/p-6 |

InChI Key |

MNAUOKKVRVYLBI-UHFFFAOYSA-H |

SMILES |

F[Ni-3](F)(F)(F)(F)F |

Canonical SMILES |

F[Ni-3](F)(F)(F)(F)F |

Origin of Product |

United States |

Theoretical Frameworks for Understanding Hexafluoronickelate 3 Electronic Structure

Crystal Field Theory (CFT) Applications to Octahedral Fluoride (B91410) Complexes

Crystal Field Theory offers a foundational electrostatic model for understanding the electronic structure of transition metal complexes. byjus.com It treats ligands as point charges that interact with the d-orbitals of the central metal ion, leading to a splitting of their energy levels. byjus.comlibretexts.org

In an isolated, gaseous metal ion, the five d-orbitals are degenerate, meaning they all have the same energy. uomustansiriyah.edu.iq However, when this ion is placed within an octahedral field of six ligands, this degeneracy is lifted. wikipedia.org The ligands, positioned along the x, y, and z axes, create an electrostatic field that repels the electrons in the metal's d-orbitals. libretexts.org

The d-orbitals that point directly along these axes, the d(z²) and d(x²-y²), experience a greater repulsion from the ligand's negative charge. byjus.comlibretexts.org Consequently, their energy is raised. This pair of orbitals is collectively known as the e₉ set. byjus.comslideshare.net Conversely, the d(xy), d(xz), and d(yz) orbitals, which are oriented between the axes, experience less repulsion and are therefore stabilized at a lower energy level. byjus.com This group of three orbitals is termed the t₂₉ set. byjus.com The energy difference between the e₉ and t₂₉ sets is denoted as Δₒ (the crystal field splitting parameter for an octahedral complex) or 10Dq. wikipedia.org The t₂₉ orbitals are stabilized by -0.4 Δₒ (-4Dq) relative to the barycenter (the average energy of the d-orbitals), while the e₉ orbitals are destabilized by +0.6 Δₒ (+6Dq). dacollege.org

The hexafluoronickelate(3-) ion contains a nickel(III) central metal ion, which has a d⁷ electron configuration. For d⁴ through d⁷ configurations in octahedral complexes, two possible electron arrangements exist: high-spin and low-spin. dacollege.orgwikipedia.org The specific configuration adopted depends on the magnitude of the crystal field splitting energy (Δₒ) relative to the pairing energy (P), which is the energy required to place two electrons in the same orbital. libretexts.orglibretexts.orglibretexts.org

High-Spin Configuration: This occurs when the crystal field splitting is small (Δₒ < P), typically with weak-field ligands. byjus.comlibretexts.org Electrons will singly occupy the higher energy e₉ orbitals before pairing up in the lower energy t₂₉ orbitals, maximizing the total spin. libretexts.org For a d⁷ system, the high-spin configuration is t₂₉⁵e₉². askfilo.com

Low-Spin Configuration: This is favored when the crystal field splitting is large (Δₒ > P), usually with strong-field ligands. libretexts.orglibretexts.org It is more energetically favorable for electrons to pair up in the t₂₉ orbitals before occupying the e₉ orbitals. The low-spin d⁷ configuration is t₂₉⁶e₉¹. libretexts.org

| Factor | Analysis for [NiF₆]³⁻ | Conclusion |

|---|---|---|

| Metal Ion | Nickel(III) | d⁷ configuration |

| d-electron count | 7 | |

| Ligand | Fluoride (F⁻) | Weak-field ligand |

| Crystal Field Splitting (Δₒ) vs. Pairing Energy (P) | Δₒ < P | High-spin configuration is favored |

| Electron Configuration | t₂₉⁵e₉² | Three unpaired electrons |

The Crystal Field Stabilization Energy (CFSE) quantifies the net stabilization gained by a d-electron configuration in a crystal field compared to a spherically symmetric field. dacollege.orglibretexts.org It is calculated based on the number of electrons in the t₂₉ and e₉ orbitals. libretexts.org

The formula for calculating CFSE in an octahedral complex is: CFSE = (n(t₂₉) * -0.4Δₒ) + (n(e₉) * +0.6Δₒ) where n(t₂₉) and n(e₉) are the number of electrons in the t₂₉ and e₉ orbitals, respectively.

For the high-spin d⁷ configuration of hexafluoronickelate(3-) (t₂₉⁵e₉²): CFSE = (5 * -0.4Δₒ) + (2 * +0.6Δₒ) CFSE = -2.0Δₒ + 1.2Δₒ CFSE = -0.8Δₒ or -8Dq askfilo.com

It is important to note that this calculation does not include the pairing energy, as the number of paired electrons is the same as in the hypothetical gaseous ion. libretexts.org

| Orbital Set | Number of Electrons | Energy Contribution per Electron | Total Energy Contribution |

|---|---|---|---|

| t₂₉ | 5 | -0.4 Δₒ | -2.0 Δₒ |

| e₉ | 2 | +0.6 Δₒ | +1.2 Δₒ |

| Total CFSE | -0.8 Δₒ |

Ligand Field Theory (LFT) and Covalency Considerations

While CFT provides a useful electrostatic model, it fails to account for the covalent character of metal-ligand bonds. numberanalytics.com Ligand Field Theory (LFT) extends CFT by incorporating principles of molecular orbital theory, offering a more complete description of the electronic structure. numberanalytics.comwikipedia.org

LFT considers the formation of molecular orbitals (MOs) from the overlap of metal and ligand atomic orbitals. wikipedia.org It acknowledges that the interaction between the metal and ligands has both electrostatic and covalent components. numberanalytics.com In an octahedral complex, the metal's valence orbitals (nd, (n+1)s, and (n+1)p) combine with ligand orbitals of appropriate symmetry to form bonding, non-bonding, and antibonding MOs. wikipedia.orgpurdue.edu

The d-orbital splitting observed in CFT is explained in LFT by the formation of antibonding molecular orbitals. The metal's e₉ orbitals (d(z²) and d(x²-y²)) have the correct symmetry to overlap with ligand σ-orbitals, forming σ bonding (σ) and σ antibonding (σ) molecular orbitals. libretexts.org The metal's t₂₉ orbitals (d(xy), d(xz), and d(yz)) are non-bonding in a purely σ-bonding scenario. libretexts.org The energy difference between the non-bonding t₂₉ and the antibonding e₉ orbitals corresponds to Δₒ. libretexts.org

The nature of the metal-ligand bond in hexafluoronickelate(3-) involves both sigma (σ) and pi (π) interactions.

σ-Bonding: The primary bonding interaction is the donation of electron pairs from the fluoride ligands' p-orbitals into the empty e₉ orbitals of the Ni(III) ion, forming σ bonds. libretexts.orgfiveable.me This overlap leads to the formation of bonding and antibonding e₉ molecular orbitals.

The covalent character of the Ni-F bond, though less pronounced than in complexes with softer ligands, is significant. uic.edu Studies on transition metal fluorides have shown that even the highly electronegative fluorine atom participates in covalent bonding. uic.edursc.orgresearchgate.net This covalency implies a degree of electron density delocalization from the fluoride ligands to the nickel ion. rsc.org

Valence Bond Theory Perspectives on Metal-Ligand Bonding

Valence Bond Theory (VBT) describes the formation of covalent bonds as the overlap of atomic orbitals. libretexts.orgbyjus.com In the context of coordination complexes, it employs the concept of orbital hybridization to account for the observed molecular geometry. libretexts.org

To apply VBT to hexafluoronickelate(3-), we first consider the electronic state of the central nickel atom.

Hybridization and Geometry : The complex has a coordination number of six, which corresponds to an octahedral geometry. According to VBT, the central metal ion utilizes a set of hybrid orbitals to bond with the ligands. For an octahedral arrangement, this requires six equivalent orbitals, which are formed by mixing one s, three p, and two d orbitals. byjus.com Since the fluoride ion (F⁻) is considered a weak-field ligand, it does not cause the pairing of the d-electrons. quora.com Consequently, the outer 4d orbitals are used for hybridization rather than the inner 3d orbitals. This results in sp³d² hybridization , forming what is known as an "outer orbital" or "high-spin" complex. quora.com

Bond Formation and Magnetic Properties : The seven 3d electrons of Ni³⁺ are arranged in the 3d orbitals according to Hund's rule, which results in three unpaired electrons (t₂g⁵ e_g² in crystal field terms). The six vacant sp³d² hybrid orbitals on the nickel ion overlap with the filled p-orbitals of the six fluoride ligands. Each fluoride ligand donates a pair of electrons to form six Ni-F sigma (σ) bonds. The presence of unpaired electrons in the 3d orbitals renders the [NiF₆]³⁻ complex paramagnetic.

| Property | Description |

| Central Metal Ion | Nickel (Ni) |

| Formal Oxidation State | +3 |

| Electron Configuration of Ni³⁺ | [Ar] 3d⁷ |

| Coordination Number | 6 |

| Ligand Type | Fluoride (F⁻), Weak-Field |

| Hybridization | sp³d² (Outer Orbital) |

| Geometry | Octahedral |

| Unpaired Electrons | 3 |

| Magnetic Character | Paramagnetic |

Oxidation State Formalism Versus Scrutinized Electronic Structure

The oxidation state formalism is a powerful tool for electron counting and predicting stoichiometry. In [NiF₆]³⁻, it assigns a charge of +3 to the nickel center, implying a purely ionic interaction where three electrons have been fully transferred from nickel to the fluorine environment. This leads to the description of the complex as a Ni³⁺ (3d⁷) ion surrounded by six F⁻ ions.

However, this classical view is a simplification. Modern spectroscopic techniques and quantum chemical calculations reveal a more complex and covalent reality of the metal-ligand bond. researchgate.netdalalinstitute.com

Covalent Character : The bond between nickel and fluorine is not 100% ionic. dalalinstitute.com There is a significant degree of orbital overlap, leading to the sharing of electrons and covalent character. The high electronegativity of fluorine causes a substantial pull of electron density from the nickel atom, but this density is not fully transferred. Instead, the valence orbitals of both metal and ligand combine to form molecular orbitals that are delocalized over the entire complex.

Actual Atomic Charge : As a consequence of covalency, the real charge on the nickel center is considerably lower than the formal +3 value. Similarly, the charge on each fluorine atom is less negative than -1. This delocalization of electrons stabilizes the complex.

Scrutinized d-Electron Count : The idea of a simple 3d⁷ configuration on nickel is an oversimplification. Experimental methods like X-ray Absorption Spectroscopy (XAS) can probe the d-orbital occupancy. researchgate.net Such studies on high-valent transition metal fluorides often show that the "d-electron count" is not an integer, reflecting the mixing of metal and ligand orbitals. nih.gov The electronic structure of [NiF₆]³⁻ is better described as having significant "ligand-hole" character, where the electron holes (representing the positive charge) are shared between the nickel 3d orbitals and the fluorine 2p orbitals. The electronic spectra of hexafluoronickelate(III) provide experimental evidence for this complex electronic structure. acs.org

This more nuanced view does not invalidate the oxidation state formalism, but rather refines it. The formalism remains an essential starting point, while the scrutinized electronic structure provides a more physically accurate description of the bonding and electron distribution. nih.gov

| Feature | Oxidation State Formalism | Scrutinized Electronic Structure |

| Metal-Ligand Bond | Purely Ionic | Covalent and Ionic components |

| Charge on Nickel | +3 | Less than +3 |

| Nickel Electron Config. | 3d⁷ | A mixed state with significant ligand character; d-electron count is not a simple integer. |

| Electron Location | Localized on individual ions (Ni³⁺, F⁻) | Delocalized over the entire [NiF₆]³⁻ molecule via molecular orbitals. |

Computational Methodologies for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the electronic structure of transition metal complexes. wikipedia.orgmdpi.comscispace.com Its balance of computational cost and accuracy allows for detailed analysis of properties that are often difficult to probe experimentally. umsystem.edu For the hexafluoronickelate(3-) ion, DFT provides critical insights into its spectroscopic characteristics, bonding nature, and electronic transitions.

Application of Hybrid and Double-Hybrid Functionals in Spectroscopic Predictions

The prediction of spectroscopic properties with high accuracy is a significant challenge where the choice of functional is critical. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, and double-hybrid functionals, which further add a component of perturbative correlation, are often employed for this purpose. frontiersin.orgosti.gov

For transition metal complexes, functionals like B3LYP are widely used, but newer-generation functionals such as the ωB97 series and PW6B95 have shown to provide reliable predictions for structural and vibrational properties. frontiersin.org Double-hybrid functionals, for instance rev-DSD-PBEP86, can offer even greater accuracy for vibrational frequencies and infrared intensities when paired with appropriately large basis sets. frontiersin.org While specific comprehensive studies on the full vibrational spectrum of [NiF₆]³⁻ using a wide range of these advanced functionals are not extensively documented, the established performance of these methods on similar transition metal systems suggests their applicability. frontiersin.orgnih.gov For example, time-dependent DFT (TDDFT) is a popular method for calculating electronic excitation energies, which correspond to UV-visible absorption spectra. nih.govresearchgate.net

Table 1: Comparison of Functional Performance for Spectroscopic Properties (General Observations) This table is illustrative of general trends in functional performance for transition metal complexes as specific comparative data for [NiF₆]³⁻ is limited.

| Functional Type | Example Functional | Typical Application | General Accuracy |

| Hybrid | B3LYP | Geometries, Vibrational Frequencies | Good, widely benchmarked |

| Hybrid | ωB97X-D | Geometries, Vibrational Properties | Good alternative to B3LYP |

| Double-Hybrid | B2PLYP | Geometries, Vibrational Frequencies | Very Good, often improves upon hybrids |

| Double-Hybrid | rev-DSD-PBEP86 | Vibrational Frequencies, IR Intensities | Excellent, high accuracy |

Analysis of Spin Distribution and Bonding Character

The formal d⁷ electronic configuration of Ni(III) in [NiF₆]³⁻ results in an open-shell system. DFT calculations are instrumental in mapping the spin density distribution, which reveals the degree of covalent character in the nickel-fluorine bonds. In a purely ionic model, the unpaired electron density would be localized entirely on the nickel center. However, computational studies on related high-valent metal fluorides consistently show significant delocalization of spin density onto the fluoride (B91410) ligands.

This delocalization is a direct indicator of covalency, where the metal d-orbitals mix with the ligand p-orbitals. For formally high-valent species like Ni(III) and Cu(III), this covalency can be so extensive that the physical oxidation state of the metal is considerably lower than the formal one, with significant electron hole character residing on the ligands. nih.govosti.gov In the case of [NiF₆]³⁻, this means the Ni-F bonds have substantial covalent character, and the description of the complex involves significant contributions from ligand-based radical character. The influence of spin-orbit coupling can also be a factor in the bonding of heavy elements, though its impact is analyzed through DFT. arxiv.org

Elucidation of Molecular Orbital Composition and Frontier Molecular Orbitals (HOMO, LUMO)

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. libretexts.org DFT calculations allow for the visualization and analysis of the MOs in [NiF₆]³⁻. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. escholarship.org

In an octahedral ligand field, the nickel 3d orbitals split into a lower-energy t₂g set and a higher-energy e_g set. For a d⁷ system like Ni(III), the electron configuration is expected to be (t₂g)⁶(e_g)¹. However, due to the high covalency with fluoride ligands, the MOs are not pure metal d-orbitals but are combinations of metal and ligand orbitals.

HOMO: The highest occupied orbitals are typically the antibonding e_g* orbitals, which arise from the out-of-phase combination of the nickel e_g (d_z², d_x²-y²) orbitals and the fluorine 2p orbitals. These orbitals contain the unpaired electron.

LUMO: The LUMO in such a system could be other metal-based d-orbitals or ligand-based orbitals, depending on the specific electronic structure. osti.gov

Other Orbitals: Below the e_g* orbitals lie the t₂g* orbitals and various bonding and non-bonding orbitals that are predominantly ligand (fluorine 2p) in character.

Computational Studies on Charge Transfer Transitions

The electronic absorption spectra of many transition metal complexes are dominated by charge transfer (CT) transitions. libretexts.org These transitions involve the movement of an electron from an orbital primarily localized on the ligands to one primarily localized on the metal (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). libretexts.orgnih.gov

For [NiF₆]³⁻, with a high-valent metal center and electron-rich fluoride ligands, LMCT transitions are expected to be prominent. rsc.org These transitions would involve the excitation of an electron from a fluorine 2p-based MO to the partially filled e_g* MO (which is predominantly Ni 3d in character). TD-DFT is the primary computational tool used to predict the energies and intensities of these electronic transitions. researchgate.net The calculations can identify the specific orbitals involved in the transition, confirming its LMCT character. researchgate.net The computed spectra for related hexafluorometallates show that these LMCT bands are typically found at higher energies (in the ultraviolet region) compared to the weaker, spin-forbidden d-d transitions. osti.gov

Semi-Empirical Molecular Orbital Methods

Before the widespread adoption of DFT, semi-empirical methods provided a computationally feasible way to study the electronic structure of large molecules. wikipedia.orguni-muenchen.de These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations.

Modified Wolfsberg-Helmholz Method Implementations

The extended Hückel method is a well-known semi-empirical approach. wikipedia.org A key component of this and related methods is the Wolfsberg-Helmholz approximation, which is used to estimate the off-diagonal elements of the Hamiltonian matrix (related to the interaction between orbitals on different atoms). wikipedia.org

Specifically, a modified Wolfsberg-Helmholz method was developed and applied to a series of octahedral fluoride complexes, including the related hexafluoronickelate(4-). acs.orgacs.org These self-consistent methods, sometimes referred to as SC-MEH (Self-Consistent Modified Extended Hückel), were used to calculate molecular orbital energies, charge distributions, and bonding characteristics. capes.gov.brscilit.com The results from these early calculations provided initial theoretical evidence for significant covalency in the metal-fluoride bonds of these systems, a finding that has been robustly confirmed by modern DFT studies. acs.orgcapes.gov.br While less accurate in a quantitative sense than current DFT methods, these semi-empirical calculations were foundational in shaping the qualitative understanding of bonding in such complexes.

Table 2: Calculated Properties from a Modified Wolfsberg-Helmholz Study on Hexafluorometallates Data adapted from related hexafluoronickelate(4-) calculations as a representative example of the method's output. acs.org

| Property | Calculated Value |

| Charge on Nickel | +1.284 |

| Charge on Fluorine | -0.881 |

| Covalency Parameter (fσ) | 0.057 |

| Covalency Parameter (fπ) | 0.038 |

Ab Initio and Quantum Chemical Calculations

More rigorous than semi-empirical methods, ab initio and other quantum chemical calculations provide a more detailed and accurate picture of the electronic structure. For [NiF₆]³⁻, these methods have been instrumental in understanding its complex electronic states and the subtle interplay of electron correlation and relativistic effects.

While specific coupled-cluster (CC) calculations focused solely on the ground and excited electronic states of an isolated [NiF₆]³⁻ anion are not extensively documented in readily available literature, the methodology has been applied to related nickel fluoride systems. For instance, investigations into the reaction mechanisms of other nickel fluoride species have employed both DFT and coupled-cluster methods to refine the energetic landscape. fu-berlin.de These high-level calculations are essential for obtaining accurate predictions of reaction enthalpies and activation barriers. Given the multireference character that can arise in transition metal complexes, CC methods, particularly when extended to handle excited states (e.g., via Equation-of-Motion EOM-CC), are a powerful tool for definitively characterizing the electronic manifold.

The electronic structure of transition metal complexes like [NiF₆]³⁻ can be challenging for single-reference quantum chemical methods due to the near-degeneracy of d-orbitals. dokumen.pub This situation often necessitates the use of multi-reference (MR) approaches, such as the Complete Active Space Self-Consistent Field (CASSCF) method, followed by corrections for dynamic electron correlation. While few real spin-crossover systems possess perfect octahedral (Oₕ) symmetry, [NiF₆]³⁻ has been cited as a potential candidate. dokumen.pubscribd.com However, even in such cases, Jahn-Teller distortion will lead to the splitting of the t₂g and e_g levels for a d⁷ low-spin configuration, underscoring the complex electronic nature. dokumen.pubscribd.com The challenges of applying multi-reference perturbation theory to calculate g-tensors of first-row transition metal complexes have been noted, highlighting the complexity of accurately modeling these systems. dokumen.pub

Perturbation theory provides a framework for including the effects of smaller interactions on top of a zero-order picture of the electronic structure. This approach has been successfully applied to understand the electronic and magnetic properties of Ni³⁺ in fluoroperovskites, where the central entity is the [NiF₆]³⁻ cluster. ias.ac.in

In one such study, the g-factors and superhyperfine parameters for Ni³⁺ in KMgF₃, CsCaF₃, and RbCaF₃ were calculated using a cluster approach that incorporates perturbation theory. ias.ac.in This work treated the [NiF₆]³⁻ cluster in the weak crystal field regime, which is consistent with the experimental g-factors. ias.ac.in The unpaired spin densities for the fluorine 2s, 2pσ, and 2pπ orbitals were quantitatively determined from molecular orbital and configuration interaction coefficients. ias.ac.in The calculated results showed good agreement with experimental data, relying on only one adjustable parameter related to the ligand s- and p-orbitals. ias.ac.in This demonstrates the power of perturbation theory in providing a detailed understanding of the covalent interactions and spin distribution within the [NiF₆]³⁻ complex.

Computational Spectroscopy for Vibrational and Rotational Data Prediction

The prediction of vibrational and rotational spectra through computational means is a valuable tool for interpreting experimental data and understanding the dynamics of molecules. For [NiF₆]³⁻, computational spectroscopy can shed light on the consequences of the Jahn-Teller effect on its vibrational modes.

While a dedicated study on the comprehensive prediction of vibrational and rotational data for [NiF₆]³⁻ is not prominent in the literature, the theoretical groundwork for such calculations is well-established. DFT calculations, for instance, can be used to compute the vibrational entropy term with reasonable accuracy, which is a key component in understanding the thermodynamics of spin crossover. dokumen.pub Furthermore, ab initio methods have been employed to calculate the d-d transition energies within the ⁵E_g ground state of related Mn(III) hexafluoride complexes, which also exhibit a strong Jahn-Teller effect. researchgate.net These types of calculations are directly applicable to [NiF₆]³⁻ and would be expected to reveal a complex vibrational spectrum with modes that are sensitive to the tetragonal distortion of the octahedron. The Jahn-Teller effect is predicted to lift the degeneracy of certain vibrational modes, leading to a more complex spectrum than would be expected for a perfect octahedron. libretexts.orglibretexts.org

Spectroscopic Investigation Techniques and Theoretical Interpretations

Vibrational Spectroscopy (Infrared and Raman)

The acquisition of vibrational spectra for solid inorganic compounds like salts of hexafluoronickelate(3-) requires specific sample preparation techniques.

Infrared (IR) Spectroscopy : For mid-IR analysis (4000–400 cm⁻¹), the sample is typically ground into a fine powder and dispersed in a transparent matrix, most commonly potassium bromide (KBr), which is then pressed into a thin pellet. scienceasia.org For the far-IR region (< 400 cm⁻¹), where metal-ligand vibrations occur, a matrix like polyethylene (B3416737) is used due to its transparency in this range. scienceasia.org The spectrum is recorded by passing infrared radiation through the sample and measuring the frequencies at which absorption occurs. dokumen.pub

Raman Spectroscopy : This technique involves irradiating the solid sample with a monochromatic laser source. dokumen.pub The scattered light is collected and analyzed. Most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts correspond to the vibrational frequencies of the molecule. dokumen.pub

Analysis involves identifying the positions (in cm⁻¹) and relative intensities of the absorption bands (in IR) or scattered peaks (in Raman) to characterize the compound's vibrational fingerprint.

A normal coordinate is a composite coordinate that describes a specific, independent vibrational motion of a molecule, known as a normal mode. wikipedia.orglibretexts.org While group theory can predict the number and symmetry of vibrational modes, Normal Coordinate Analysis (NCA) provides a quantitative method to assign observed spectral bands to these specific modes. dokumen.pube-bookshelf.de

NCA involves constructing a theoretical model of the molecule's force field, which describes the forces between atoms. The most common models are the Generalized Valence Force Field (GVFF) and the Urey-Bradley Force Field (UBFF). dokumen.pube-bookshelf.de In this analysis:

A set of force constants (representing bond stretching and angle bending stiffness) is proposed.

The vibrational frequencies are calculated based on this force field.

The calculated frequencies are compared to the experimental IR and Raman data.

The force constants are systematically adjusted (refined) until the calculated frequencies match the observed ones as closely as possible.

This process yields a detailed assignment of each observed band to a specific stretching (ν) or bending (δ) vibration and provides quantitative information about the bonding within the [NiF₆]³⁻ ion.

The hexafluoronickelate(3-) anion, in its ideal state, possesses octahedral (O_h) symmetry. A molecule with N atoms has 3N-6 vibrational modes (3N-5 for linear molecules). wikipedia.orglibretexts.org For the 7-atom [NiF₆]³⁻ ion, this results in 3(7) - 6 = 15 normal modes of vibration.

Using the O_h point group character table, these 15 modes can be classified by their symmetry into irreducible representations: Γ_vib = A₁_g + E_g + 2T₁_u + T₂_g + T₂_u

The activity of these modes in IR and Raman spectroscopy is governed by selection rules based on their symmetry. libretexts.org

Raman Active Modes : Vibrations that cause a change in the molecule's polarizability are Raman active. For O_h symmetry, these are the A₁_g, E_g, and T₂_g modes. libretexts.org

ν₁(A₁_g): Symmetric Ni-F stretch (polarized).

ν₂(E_g): Asymmetric Ni-F stretch.

ν₅(T₂_g): F-Ni-F bending.

Infrared Active Modes : Vibrations that cause a change in the molecule's dipole moment are IR active. For O_h symmetry, this corresponds to the T₁_u modes. libretexts.org

ν₃(T₁_u): Asymmetric Ni-F stretch.

ν₄(T₁_u): F-Ni-F bending.

Inactive Mode : The T₂_u mode is neither IR nor Raman active and is therefore referred to as a "silent" mode. nih.gov

ν₆(T₂_u): F-Ni-F bending.

The presence of Jahn-Teller distortion can lower the symmetry from O_h, potentially causing modes to split and formerly inactive modes to appear in the spectra.

| Mode | Symmetry (O_h) | Description | Spectroscopic Activity | Approximate Frequency (cm⁻¹) |

|---|---|---|---|---|

| ν₁ | A₁_g | Symmetric Stretch | Raman | ~500-600 |

| ν₂ | E_g | Asymmetric Stretch | Raman | ~400-500 |

| ν₃ | T₁_u | Asymmetric Stretch | Infrared | ~450-550 |

| ν₄ | T₁_u | Bending | Infrared | ~250-350 |

| ν₅ | T₂_g | Bending | Raman | ~200-300 |

| ν₆ | T₂_u | Bending | Inactive | ~150-250 |

Note: Frequency ranges are estimates based on data for related hexafluoronickelate species like [NiF₆]²⁻ and general trends for hexafluoride complexes. dokumen.pubfliphtml5.com

Electron Spin Resonance (ESR) and Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique uniquely suited for studying chemical species that have one or more unpaired electrons. wiley.com It provides detailed information about the electronic structure, coordination geometry, and metal-ligand covalency in paramagnetic systems. wiley.comillinois.edu

The hexafluoronickelate(3-) complex contains a nickel(III) ion, which has a 3d⁷ electronic configuration. With an odd number of electrons, this species is paramagnetic and, according to Kramers' rule, must exhibit at least a twofold spin degeneracy in the absence of an external magnetic field. illinois.eduwordpress.com This degeneracy can be lifted by applying a magnetic field, making the complex EPR active and allowing for the observation of an EPR spectrum. illinois.edu

The EPR spectra of paramagnetic nickel complexes provide key parameters, namely the g-tensor and the hyperfine coupling tensor, which are highly sensitive to the electronic and geometric environment of the nickel ion. wiley.com While some nickel complexes, such as certain square planar Ni(II) species, may be EPR-silent due to having no unpaired electrons, the paramagnetic nature of Ni(III) in [NiF₆]³⁻ makes it an ideal candidate for EPR analysis. wordpress.comacs.org Studies on various paramagnetic nickel(I) and nickel(II) complexes have demonstrated the power of EPR in identifying intermediate structures and understanding their reactivity. acs.orgppor.az

A significant application of EPR spectroscopy is the quantification of the covalent character in metal-ligand bonds through the analysis of experimental data. illinois.edu The g-values and hyperfine coupling constants obtained from the EPR spectrum are directly related to the molecular orbitals (MOs) of the complex. researchgate.net By employing ligand field theory and perturbation theory, it is possible to derive the molecular orbital coefficients that describe the mixing of metal d-orbitals with ligand orbitals. researchgate.netresearchgate.net

This analysis provides a quantitative measure of electron delocalization from the fluoride (B91410) ligands to the nickel center, which is a direct reflection of the covalency of the Ni-F bonds. researchgate.net The deviation of the experimental g-values from the free-electron value (gₑ ≈ 2.0023) is particularly informative, as it is influenced by spin-orbit coupling and the energy separation of the d-orbitals, which are in turn affected by the covalent interactions with the ligands. wiley.com

| EPR Parameter | Derived Information | Significance for [NiF₆]³⁻ |

|---|---|---|

| g-tensor (gₓ, gᵧ, g₂) | Provides information on the symmetry of the ligand field and the energy levels of the d-orbitals. | Deviations from gₑ indicate spin-orbit coupling contributions and are used to calculate MO coefficients. |

| Hyperfine Coupling Constant (A) | Measures the interaction between the electron spin and the nuclear spin of nickel and ligand atoms (¹⁹F). | Quantifies the unpaired electron density on the nickel nucleus and the fluorine ligands, directly probing bond covalency. |

| Molecular Orbital Coefficients (α, β) | Quantifies the extent of mixing between metal and ligand orbitals in the molecular orbitals. | A direct measure of the covalent character of the Ni-F bonds. A higher ligand coefficient indicates greater covalency. |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the electronic structure and local coordination environment of an absorbing atom. osti.gov It is divided into two main regions: the X-ray Absorption Near Edge Structure (XANES), which is sensitive to oxidation state and geometry, and the Extended X-ray Absorption Fine Structure (EXAFS), which provides information on bond lengths and coordination numbers. osti.gov

While directly studying the hexafluoronickelate(3-) ion, analogous systems such as copper complexes are often used to establish and calibrate methodologies for analyzing covalency. nih.govnih.gov Cu K-edge XAS features, particularly the pre-edge peak (1s → 3d transition) and shakedown transitions, are highly sensitive to the covalency of the metal-ligand bonds. osti.govnih.gov

Cu L₂,₃-edge XAS, which involves the excitation of a 2p electron to a 3d orbital, is even more direct in probing metal-ligand covalency. nih.govosti.gov The intensity of the L-edge peak is directly proportional to the number of holes in the 3d shell and the amount of metal 3d character in the corresponding molecular orbitals. nih.gov By comparing the integrated intensity of the L-edge spectrum to a covalent standard, the percentage of metal d-character in the frontier molecular orbitals can be quantified, providing a precise measure of covalency. nih.gov This methodology is directly transferable to the study of nickel complexes.

| XAS Edge | Transition | Information Gained | Relevance to Covalency |

|---|---|---|---|

| Metal K-edge (e.g., Cu, Ni) | 1s → 3d (pre-edge), 1s → 4p (edge) | Oxidation state, coordination symmetry, electronic structure. nih.gov | Intensity of pre-edge and shakedown features correlates with metal-ligand bond covalency. osti.gov |

| Metal L₂,₃-edge (e.g., Cu, Ni) | 2p → 3d | Directly probes unoccupied 3d orbitals. uu.nl | Peak intensity is proportional to the metal 3d character in the molecular orbital, providing a quantitative measure of covalency. nih.govosti.gov |

| Ligand K-edge (e.g., F, Cl, S) | Ligand 1s → unoccupied MO | Probes ligand contribution to frontier molecular orbitals. researchgate.net | Pre-edge intensity quantifies the amount of ligand p-character in the metal d-orbitals, offering a direct view of covalency from the ligand's perspective. researchgate.netosti.gov |

For the hexafluoronickelate(3-) anion, a comprehensive understanding of the Ni-F bond is achieved by combining analyses of both the nickel and fluorine edges. Ni L₂,₃-edge XAS directly probes the unoccupied Ni 3d orbitals, and its analysis reveals the degree of Ni 3d character in the antibonding molecular orbitals, similar to the copper case. aps.org

Complementing this is Fluorine K-edge XAS, which probes transitions from the F 1s core level into unoccupied molecular orbitals. acs.org The intensity of pre-edge features in the F K-edge spectrum is directly proportional to the amount of fluorine 2p character mixed into the partially filled d-orbitals of the nickel ion. researchgate.netosti.gov This provides a direct and quantitative measure of the ligand's contribution to the metal-ligand bond, effectively quantifying the bond's covalency. researchgate.netosti.gov The combination of metal L-edge and ligand K-edge spectroscopy thus offers a powerful and complete picture of the bonding and electron delocalization in the [NiF₆]³⁻ complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

While NMR spectroscopy of paramagnetic complexes can be challenging due to significant line broadening and large chemical shifts, it remains a valuable tool for structural elucidation in solution. rsc.orgresearchgate.net For fluorinated compounds like hexafluoronickelate(3-), ¹⁹F NMR is an especially powerful technique. nih.gov

The ¹⁹F nucleus has a nuclear spin of I = 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR detection. nih.gov A key advantage of ¹⁹F NMR is the absence of background signals in biological or most chemical systems. nih.gov In a paramagnetic complex like [NiF₆]³⁻, the unpaired electrons on the Ni(III) center cause large hyperfine shifts in the ¹⁹F resonance and dramatically increase the nuclear relaxation rates (decreasing T₁ and T₂ times), which leads to broad spectral lines. nih.govacs.org Despite the broadening, these paramagnetic effects are highly sensitive to the structure of the complex, and the hyperfine shifts can provide detailed information about the distribution of spin density throughout the molecule. acs.orgsci-hub.se Analysis of these parameters allows for the characterization of the complex's structure and speciation in solution. researchgate.net

| NMR Observable | Effect of Paramagnetism | Structural Information Obtained |

|---|---|---|

| Chemical Shift (Hyperfine Shift) | Shifts can be very large (hundreds of ppm) and are temperature-dependent. | Sensitive to the geometric arrangement and the spin delocalization mechanism. acs.orgsci-hub.se |

| Relaxation Times (T₁, T₂) | Significantly shortened, leading to broad spectral lines. | Dependent on the distance between the nucleus (¹⁹F) and the paramagnetic center (Ni³⁺). nih.gov |

| Line Width | Lines are typically very broad due to fast relaxation. | Can provide information on molecular dynamics and exchange processes. researchgate.net |

Advanced Structural Characterization Methodologies

Single Crystal X-ray Diffraction (SCXRD) Principles and Practice

Single Crystal X-ray Diffraction (SCXRD) stands as a premier, non-destructive analytical method for determining the exact three-dimensional structure of crystalline materials. carleton.eduuni-ulm.de It provides unparalleled detail regarding the internal lattice, including unit cell dimensions, the specific positions of atoms, and the resulting molecular geometries. carleton.eduuhu-ciqso.es

The core principle of SCXRD lies in the interaction between X-rays and the electrons of atoms arranged in a periodic crystal lattice. When a monochromatic X-ray beam strikes a single crystal, it is diffracted into a unique pattern of spots of varying intensities. carleton.edu The geometric arrangement of these diffraction spots is directly related to the crystal's unit cell dimensions and symmetry, while their intensities contain the information about the arrangement of atoms within that unit cell.

By analyzing this complex diffraction pattern, researchers can construct a three-dimensional electron density map of the crystal. rigaku.com From this map, the positions of individual atoms can be determined, revealing the complete molecular structure unambiguously. uni-ulm.derigaku.com For an ionic compound like sodium hexafluoronickelate(3-), Na₃NiF₆, this technique allows for the precise determination of the structure of the [NiF₆]³⁻ anion and the arrangement of the sodium cations within the crystal lattice.

A key outcome of an SCXRD analysis is the generation of precise atomic coordinates for every atom within the crystal's asymmetric unit. uni-ulm.de These coordinates are fundamental data from which critical geometric parameters, such as bond lengths and bond angles, are calculated. carleton.edu

In the case of the hexafluoronickelate(3-) anion, this allows for a detailed description of its coordination geometry. The analysis provides the exact lengths of the nickel-fluorine (Ni-F) bonds and the values of the fluorine-nickel-fluorine (F-Ni-F) angles. This information confirms the octahedral coordination geometry of the [NiF₆]³⁻ ion, where the nickel(III) center is surrounded by six fluoride (B91410) ligands. Studies on various hexafluoronickelate(III) salts, such as K₃NiF₆ and Na₃NiF₆, have utilized this method to characterize the [NiF₆]³⁻ octahedra, which can exhibit distortions depending on the counter-ion and crystal packing. ias.ac.in

Table 1: Representative Crystallographic Data for a Hexafluoronickelate(3-) Compound Data for Li₃NiF₆, a representative compound containing the [NiF₆]³⁻ anion.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.60 |

| b (Å) | 8.37 |

| c (Å) | 4.09 |

This data illustrates the type of information obtained through SCXRD, defining the fundamental repeating unit of the crystal. wikipedia.org

The primary prerequisite for SCXRD analysis is a high-quality single crystal, which ideally should be free of significant defects, twinning, and have dimensions typically in the range of 0.02 to 0.3 mm. uhu-ciqso.es

Crystal Growth: Growing single crystals of sufficient quality can be a significant challenge. For inorganic salts like alkali metal hexafluoronickelates, methods often involve high-temperature synthesis from a melt or a flux. A flux is a substance with a lower melting point that dissolves the reactants, allowing them to combine and slowly crystallize as the temperature is carefully reduced. frontiersin.org For instance, crystals of complex oxides containing alkali metals have been successfully grown from alkali bromide or iodide fluxes. frontiersin.org The synthesis of Li₃NiF₆ has been reported to occur under high-pressure (70 bar) fluorine gas at 500 °C, a method designed to stabilize the Ni(III) oxidation state. wikipedia.org

Data Collection: Once a suitable crystal is obtained, it is mounted on a goniometer head on the diffractometer. carleton.edu The crystal is cooled, often to 100-150 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. It is then irradiated with a focused beam of monochromatic X-rays, with molybdenum (Mo Kα, λ ≈ 0.7107 Å) being a common source for small molecule crystallography. carleton.eduuni-ulm.de The diffractometer rotates the crystal through a series of angles, and for each orientation, the resulting diffraction pattern is recorded by a sensitive detector, such as a CCD or CMOS detector. rigaku.comnih.gov This process collects a dataset consisting of thousands of unique reflections, which is then computationally processed to solve and refine the crystal structure. carleton.edu

Neutron Powder Diffraction Studies on High-Valent Nickel Fluorides

Neutron powder diffraction is a powerful technique for the structural analysis of high-valent nickel fluorides, providing insights that are often unattainable with other methods like X-ray diffraction. escholarship.orgwikipedia.org This method involves scattering a beam of neutrons off a powdered sample and analyzing the resulting diffraction pattern to determine the material's atomic and/or magnetic structure. wikipedia.org

A significant application of neutron powder diffraction is its ability to precisely determine the positions of light atoms, such as fluorine, in the presence of heavier transition metal atoms like nickel. escholarship.org This capability is crucial for characterizing mixed-valence compounds, where a metal exists in multiple oxidation states within the same crystal lattice.

In a notable study, variable temperature neutron powder diffraction was employed to investigate the nature of a rhombohedral NiF₃ phase. The experiments revealed that at 2 K, this material is a mixed-valence species, more accurately described as Ni(II)Ni(IV)F₆. escholarship.org The analysis of the diffraction data allowed for the clear distinction between two different Ni-F interatomic distances, corresponding to the different oxidation states of the nickel ions. The Ni(II)-F bond distance was determined to be 1.968(3) Å, while the Ni(IV)-F bond was significantly shorter at 1.804(3) Å. escholarship.org This differentiation is fundamental to understanding the electronic configuration and properties of such complex fluorides.

| Bond | Interatomic Distance (Å) |

|---|---|

| Ni(II)-F | 1.968(3) |

| Ni(IV)-F | 1.804(3) |

Neutron and X-ray diffraction are considered complementary techniques because they interact with matter in fundamentally different ways, providing unique sets of information. wikipedia.orgosti.gov X-rays are scattered by the electron cloud surrounding an atom, and the scattering power increases with the atomic number (the number of electrons). osti.govyoutube.com In contrast, neutrons are scattered by the atomic nucleus, and the scattering strength, known as the scattering length, varies irregularly across the periodic table and is independent of the scattering angle. osti.govyoutube.com

This difference in scattering physics has important consequences for studying nickel fluorides:

Locating Light Atoms: The scattering of neutrons by fluorine is significantly more favorable relative to nickel compared to X-ray scattering. escholarship.org For X-rays, the scattering from the heavy nickel atom can overwhelm the much weaker signal from the light fluorine atom. Neutron diffraction, however, provides high sensitivity to fluorine, enabling precise determination of its atomic position and displacement parameters. escholarship.orgosti.gov

Distinguishing Similar Elements: X-rays have difficulty distinguishing between neighboring elements in the periodic table, such as oxygen and nitrogen, because their number of electrons is very similar. youtube.com While oxygen and fluorine also have similar scattering properties for both X-rays and neutrons, the general ability of neutron diffraction to differentiate between elements with close atomic numbers can be advantageous in complex systems. youtube.comaps.org

Oxidation State and Magnetism: X-ray scattering factors are influenced by the electron density distribution and thus the oxidation state of an atom. osti.gov Neutron scattering, being a nuclear interaction, is insensitive to the oxidation state but is sensitive to magnetic moments, making it an indispensable tool for determining the magnetic structure of materials. wikipedia.org

| Property | X-ray Diffraction | Neutron Diffraction |

|---|---|---|

| Scattering Source | Electron Cloud | Atomic Nucleus |

| Scattering Strength vs. Atomic Number | Increases with atomic number (Z) | Varies irregularly with Z and isotope |

| Sensitivity to Fluorine (vs. Nickel) | Low | High |

| Sensitivity to Magnetic Structure | Indirect/Limited | High |

| Sensitivity to Oxidation State | Yes (affects electron density) | No |

Electron Diffraction Techniques for Nanocrystalline Materials

The structural characterization of materials that only form nanocrystals (tens to hundreds of nanometers in size) presents a significant challenge for conventional diffraction methods. axt.com.au Single-crystal X-ray diffraction typically requires crystals larger than ~1 micron. axt.com.au For materials like certain complex nickel fluorides that may only be synthesized as nanocrystalline powders, electron diffraction (ED), also known as 3DED or microED, has emerged as a revolutionary and essential analytical technique. axt.com.audiva-portal.org

Electron diffraction is a powerful method for determining the atomic structure of single nanocrystals. europa.eunih.gov The technique works because electrons interact with matter much more strongly than X-rays do. axt.com.au This strong interaction means that even extremely small nanocrystals can produce a clear diffraction pattern. axt.com.au In a typical experiment, a nanometer-sized electron probe is focused on a single nanocrystal within a transmission electron microscope (TEM), and the resulting diffraction pattern is recorded. ust.hkresearchgate.net By collecting a series of diffraction patterns as the crystal is tilted, a three-dimensional reconstruction of the crystal's reciprocal lattice can be generated, which allows for the determination of the unit cell and the complete atomic structure. diva-portal.orgnih.gov

This technique is highly complementary to X-ray and neutron powder diffraction, especially when dealing with multiphasic or poorly crystalline samples, as it allows for the analysis of individual crystalline domains. nih.gov While challenges such as dynamical scattering (multiple scattering events as the electron beam passes through the crystal) and sample sensitivity to the high-energy electron beam exist, modern techniques and instrumentation have been developed to mitigate these effects. axt.com.aubiorxiv.org For nanocrystalline nickel compounds, such as nanoparticles of nickel metal, electron diffraction has been successfully used to identify their face-centered cubic (FCC) structure from patterns showing characteristic Bragg reflections. researchgate.net The principles are directly applicable to the study of hypothetical nanocrystalline phases of hexafluoronickelate(3-) or other complex nickel fluorides.

Nickel Oxidation States and Their Stabilization in Hexafluoro Complexes

Investigations into the Stability of Hexafluoronickelate(3-) (Ni(III))

The hexafluoronickelate(III) ion, [NiF₆]³⁻, is a known complex containing nickel in the +3 oxidation state. docbrown.infonih.gov Its salts, such as potassium hexafluoronickelate(III) (K₃NiF₆), sodium hexafluoronickelate(III) (Na₃NiF₆), and lithium hexafluoronickelate(III) (Li₃NiF₆), have been synthesized. wikipedia.org The synthesis of Li₃NiF₆, for instance, requires high-temperature (500 °C) and high-pressure (70 atm F₂) conditions. google.com

Despite its existence in solid-state salts, the [NiF₆]³⁻ ion exhibits instability under certain conditions. For example, it is subject to solvolytic instability in anhydrous hydrogen fluoride (B91410) (aHF). google.com This instability can lead to the formation of hexafluoronickelate(IV), [NiF₆]²⁻, and a mixed-valence nickel fluoride species. google.com The stability of the Ni(III) state can be influenced by the crystal lattice environment. Research into holmium-potassium nickel fluoride (Ho-KₓNiF₃) has shown that the Ni(III) oxidation state in this ternary compound is more stable than in binary rhombohedral nickel trifluoride (R-NiF₃). escholarship.org

| Compound Formula | Compound Name | Ni Oxidation State | Notes | Reference |

|---|---|---|---|---|

| K₃NiF₆ | Potassium Hexafluoronickelate(III) | +3 | A known salt of the hexafluoronickelate(III) ion. | docbrown.infowikipedia.org |

| Na₃NiF₆ | Sodium Hexafluoronickelate(III) | +3 | A violet-colored solid. | wikipedia.org |

| Li₃NiF₆ | Lithium Hexafluoronickelate(III) | +3 | Synthesized under high temperature and pressure. | wikipedia.orggoogle.com |

Comparative Studies with Hexafluoronickelate(4-) (Ni(IV))

The +4 oxidation state of nickel is exceptionally rare and is stabilized primarily by fluoride ligands, most notably in the hexafluoronickelate(IV) anion, [NiF₆]²⁻, and the unstable binary compound, nickel(IV) fluoride (NiF₄). nih.gov Salts of [NiF₆]²⁻, such as potassium hexafluoronickelate(IV) (K₂NiF₆), are considered the precursors from which the thermodynamically unstable NiF₄ and nickel(III) fluoride (NiF₃) are derived. google.comresearchgate.net

A direct comparison of stability is evident in the thermal decomposition of K₂NiF₆. At 350 °C, this Ni(IV) complex breaks down to form the Ni(III) complex K₃NiF₆, along with nickel(II) fluoride (NiF₂) and fluorine gas, indicating the greater thermal stability of the Ni(III) state under these conditions. wikipedia.org

Structural and spectroscopic data also provide a basis for comparison. X-ray absorption studies have determined that the average Ni-F bond distance is shorter in Ni(IV) fluorides (1.83 Å) compared to Ni(III) fluorides (1.88 Å), which is consistent with the higher oxidation state resulting in a stronger attraction between the nickel center and the fluoride ligands. rsc.org In certain fluorine-substituted oxide materials, theoretical results suggest that nickel ions bonded to fluorine may undergo oxidation through a Ni³⁺ intermediate, rather than directly from Ni²⁺ to Ni⁴⁺, which is a different pathway compared to nickel ions surrounded only by oxygen. berkeley.eduacs.org

| Property | Hexafluoronickelate(3-) | Hexafluoronickelate(4-) | Reference |

|---|---|---|---|

| Formula | [NiF₆]³⁻ | [NiF₆]²⁻ | nih.govwikipedia.org |

| Nickel Oxidation State | +3 | +4 | docbrown.infonih.gov |

| Relative Stability | More thermally stable; product of K₂NiF₆ decomposition. | Less thermally stable; decomposes at 350 °C. Precursor to NiF₃. | researchgate.netwikipedia.org |

| Average Ni-F Distance | 1.88 Å | 1.83 Å | rsc.org |

| Example Salt | K₃NiF₆ | K₂NiF₆ | wikipedia.orgwikipedia.org |

Redox Chemistry of Nickel Fluorides in Solution and Solid State

The redox chemistry of nickel fluorides is characterized by the powerful oxidizing nature of the higher oxidation states. Both NiF₃ and NiF₄ are potent fluorinating agents, and in these reactions, they are reduced to the more stable nickel(II) fluoride (NiF₂). google.com The regeneration of these high-valent fluorides depends on the conversion of NiF₂ back into a hexafluoronickelate(IV) salt. google.com

In solution, the redox behavior is complex. As noted, the [NiF₆]³⁻ ion is unstable in anhydrous hydrogen fluoride, where it can be oxidized to [NiF₆]²⁻. google.com The electrochemical behavior of nickel fluorides has also been studied in other contexts. For example, potassium nickel aluminum hexafluoride (KNiAlF₆) nanosheets in an alkaline solution exhibit redox peaks corresponding to the Ni(II)/Ni(III) transition. rsc.org The presence of other metals can also influence redox properties, as seen in bimetallic cobalt-nickel fluorides (Ni₁₋ₓCoₓF₂), where synergistic effects between the two metal centers alter the electronic coordination and electrochemical performance. rsc.org In the solid state, nickel(II) fluoride is the only stable binary nickel fluoride and is relatively resistant to reduction. nih.gov The formation of high-valent Ni(III) and Ni(IV) centers on anode surfaces during electrochemical fluorination highlights their role as key intermediates in solid-state redox processes. rsc.org

Ligand Design and Environmental Factors Influencing Oxidation State Stability

The stability of nickel's oxidation states is not solely dictated by fluoride. A broad range of ligands and environmental factors play a crucial role. rsc.org The design of specific ligands can selectively stabilize otherwise transient oxidation states. For instance, tetradentate N-donor ligands have been used to synthesize uncommonly stable organometallic Ni(III) complexes that can be formed by the simple aerobic oxidation of their Ni(II) precursors. rsc.org

The steric and electronic properties of ligands are critical. Comparative studies between phosphorus- and nitrogen-based ligands have shown that N-donor ligands, due to their smaller size, can favor a productive Ni(I)/Ni(III) catalytic cycle over a Ni(0)/Ni(II) pathway. acs.org Similarly, the steric bulk of phosphine (B1218219) ligands has been shown to affect the relative stability of Ni(I) species. nih.gov

Environmental factors, such as the presence of other ions, can also tune redox properties. The Ni(III)/Ni(II) redox potential of certain complexes can be systematically adjusted by the addition of redox-inactive metal ions that act as Lewis acids. researchgate.net In solid-state materials, the local environment is paramount. The substitution of fluorine for oxygen in oxide lattices has been shown to alter the redox mechanism of nickel, promoting the formation of Ni³⁺ intermediates. berkeley.eduacs.org Furthermore, the incorporation of potassium cations into a nickel fluoride lattice can enhance the stability of the Ni(III) state. escholarship.org

Future Research Directions and Unresolved Questions

Advancements in Spectroscopic Techniques for High-Valent Fluoride (B91410) Analysis

The definitive characterization of highly reactive and potentially unstable species like [NiF₆]³⁻ requires the application and further development of advanced spectroscopic methods. High-valent metal fluorides are notoriously difficult to study, but progress in this area is crucial.

Future research should focus on:

Low-Temperature Matrix Isolation Spectroscopy: This technique is essential for trapping and studying highly reactive species. Combining this with Electron Paramagnetic Resonance (EPR) spectroscopy would be particularly insightful for the paramagnetic d⁷ Ni(III) center in [NiF₆]³⁻, allowing for the determination of its electronic ground state and g-factors.

Advanced X-ray Absorption Spectroscopy (XAS): Techniques like L-edge XAS are powerful probes of metal-ligand covalency and the physical oxidation state of the nickel center. osti.gov Future studies could use high-resolution XAS to provide direct evidence of the Ni(III) state and quantify the degree of covalent bonding with the fluoride ligands, which is critical for understanding its electronic structure.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: For any diamagnetic analogues or related high-valent nickel fluorides, ¹⁹F NMR is an exceptionally sensitive probe. semanticscholar.org Recent studies on square-planar nickel(II)-fluoride complexes have demonstrated the power of solid-state ¹⁹F NMR, combined with computational analysis, to understand subtle electronic effects and intermolecular interactions. nih.govacs.org Applying and adapting these methods to higher oxidation states and octahedral geometries is a key future direction. The development of ultrafast spectroscopy techniques could also provide unprecedented insights into the dynamics of such reactive species. spectroscopyonline.com

A comparison of spectroscopic techniques applicable to high-valent fluoride analysis is presented in Table 1.

Table 1: Spectroscopic Techniques for High-Valent Fluoride Analysis

| Technique | Information Gained | Challenges & Future Directions for [NiF₆]³⁻ |

|---|---|---|

| Electron Paramagnetic Resonance (EPR) | Electronic ground state, g-factors, hyperfine coupling, zero-field splitting. | Requires low temperatures; potential for high sensitivity to minor paramagnetic impurities. semanticscholar.org Future work involves in-situ generation and measurement. |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, bond distances, metal-ligand covalency. osti.gov | Requires synchrotron radiation; distinguishing formal oxidation state from physical oxidation state can be complex. osti.gov |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Direct probe of the fluorine environment, bonding, and symmetry. nih.govacs.org | Only applicable to diamagnetic species; paramagnetic nature of [NiF₆]³⁻ is a major obstacle. Research on paramagnetic NMR of solid-state fluorides is a frontier. |

| Vibrational Spectroscopy (IR/Raman) | Ni-F stretching and bending frequencies, molecular symmetry. | Assignments can be difficult; often requires matrix isolation to obtain sharp, well-resolved spectra for reactive species. |

Development of More Accurate Computational Models for Complex Nickel Systems

Theoretical and computational chemistry provides an indispensable tool for predicting the properties of elusive molecules like [NiF₆]³⁻. However, accurately modeling these complex systems presents significant challenges.

Future research directions include:

Benchmarking Density Functional Theory (DFT) Functionals: A systematic evaluation of various DFT functionals is needed to determine which methods most accurately predict the geometric structures, vibrational frequencies, and, most importantly, the relative energies and electronic structures of high-valent nickel fluorides. nih.gov

Multireference Methods: Given the potential for strong electron correlation effects in high-valent transition metal complexes, single-reference methods like DFT may be insufficient. The application of more advanced multireference computational methods, such as CASSCF or NEVPT2, will be necessary for a more accurate description of the electronic states.

Relativistic Effects: For heavy elements, relativistic effects are significant. While nickel is a first-row transition metal, accurate models, especially for core spectroscopic properties, should incorporate these effects, for instance, by using methods like 2c-ZORA. nih.gov

Modeling Reaction Pathways: Computational models can be used to explore the thermodynamics and kinetics of potential synthetic routes to [NiF₆]³⁻ and its subsequent decomposition or reaction pathways. acs.org This can guide experimental efforts by identifying the most promising precursors and conditions.

Table 2 outlines some of the current computational challenges and potential solutions.

Table 2: Computational Modeling Challenges for High-Valent Nickel Fluorides

| Challenge | Description | Future Research Approach |

|---|---|---|

| Electron Correlation | High-valent metals can have near-degenerate orbitals, making electron correlation difficult to model accurately with standard DFT. | Application and development of multireference methods (e.g., CASSCF, MRCI) and advanced valence bond theories. osti.gov |

| Relativistic Effects | Spin-orbit coupling and other relativistic effects can influence spectroscopic properties and energetics. | Systematic use of relativistic Hamiltonians (e.g., ZORA, DKH) in calculations, especially for predicting NMR and XAS spectra. nih.govwhiterose.ac.uk |

| Basis Set Selection | The choice of basis set for both nickel and fluorine is critical for accurately describing the diffuse electron density and bonding. | Systematic studies on the performance of various basis sets, including those with diffuse and polarization functions. |

| Solvation/Crystal Effects | The properties of the ion will be heavily influenced by its environment (solvent or crystal lattice). | Development of more accurate implicit and explicit solvation models and the use of periodic boundary condition calculations for solid-state systems. acs.orgmdpi.com |

Exploration of Novel Synthetic Pathways for Highly Reactive Fluoride Species

The synthesis of [NiF₆]³⁻ is a formidable challenge due to the oxidizing power of Ni(III) and the high reactivity of potent fluorinating agents. Research into novel synthetic strategies is paramount.

Key areas for future exploration are:

Anhydrous, Low-Temperature Fluorination: The use of liquid anhydrous hydrogen fluoride (aHF) as a solvent, potentially combined with photolytic methods, could provide a suitable medium for generating and stabilizing high-valent species at low temperatures. researchgate.net

Novel Fluorinating Agents: While powerful fluorinating agents exist, their reactivity can be difficult to control. Research into developing "tamed" or kinetically controlled fluorinating agents is needed. This includes exploring the chemistry of reagents like xenon fluorides or using electrochemical fluorination methods under highly controlled conditions. researchgate.net

Precursor Design: The stability of the final product is often dictated by the counter-ion and the crystal lattice energy. The use of large, stable, and non-reactive counter-ions (e.g., [AsF₆]⁻ from AsF₅) in acidic aHF or alkali metal cations (e.g., K⁺ from KF) in basic aHF could be key to isolating salts of complex nickel fluorides. researchgate.netresearchgate.net Recent work on synthesizing Ni(I) complexes has shown that precursor choice is critical for accessing unstable oxidation states. ethz.ch

Late-Stage Fluorination Approaches: Inspired by advances in radiochemistry, methods involving the late-stage fluorination of pre-assembled nickel complexes could offer a pathway. acs.org For example, the oxidation of a stable Ni(II) fluoride precursor complex might be more feasible than direct fluorination of a simple nickel salt. A high-valent Ni-F complex, [Niᴵᴵᴵ(F)(L)], has been prepared by oxidizing a Ni(II) precursor with Selectfluor, demonstrating the viability of this approach for creating reactive Ni(III)-F species. nih.gov

Deeper Understanding of Structure-Reactivity Relationships in Nickel Coordination Chemistry

Understanding the relationship between the electronic/geometric structure of [NiF₆]³⁻ and its chemical reactivity is a central goal. This knowledge is not only of fundamental interest but also informs the broader field of nickel catalysis, where high-valent intermediates are often proposed but rarely observed. semanticscholar.org

Future research should aim to:

Correlate Electronic Structure with Oxidizing Power: Quantify how the Ni-F bond covalency and the energy levels of the molecular orbitals relate to the compound's redox potential and its ability to act as an oxidant or fluorinating agent. The reactivity of Ni(III) peroxo complexes, for example, has been shown to be highly dependent on the steric properties of the supporting ligands. acs.org

Investigate Reaction Mechanisms: Should [NiF₆]³⁻ or related compounds be successfully generated, studies of their reactions (e.g., with hydrocarbons or other substrates) would be invaluable. Determining whether reactions proceed via electron transfer, atom transfer (e.g., hydrogen atom transfer), or other mechanisms is a key unresolved question. nih.gov

Comparative Studies: A systematic comparison of the structure and reactivity of [NiF₆]³⁻ with its isoelectronic analogues and related high-valent fluorides (e.g., [CoF₆]²⁻, [CuF₆]³⁻, and [NiF₆]²⁻) would provide critical insights into periodic trends in bonding and reactivity. osti.govacs.org Such comparisons help disentangle the roles of the metal center versus the ligand environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.